14-O-Acetyldoxorubicin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

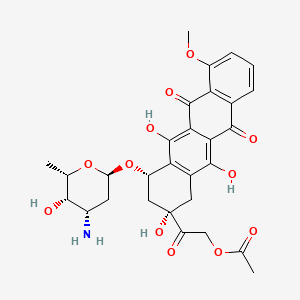

14-O-Acetyldoxorubicin, also known as this compound, is a useful research compound. Its molecular formula is C29H31NO12 and its molecular weight is 585.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological Profile

14-O-Acetyldoxorubicin exhibits a modified pharmacokinetic profile compared to doxorubicin. This modification aims to improve its anticancer activity while minimizing cardiotoxicity , a common side effect associated with doxorubicin treatment. Studies have shown that this compound retains significant cytotoxic effects against various cancer cell lines, including breast, leukemia, and melanoma cells, demonstrating enhanced potency and reduced side effects .

Efficacy Against Cancer Cell Lines

In vitro studies have demonstrated that this compound exhibits superior cytotoxicity compared to doxorubicin against multiple cancer cell lines. For instance:

- Breast Cancer : In studies involving MCF-7 and MDA-MB-231 cell lines, this compound showed enhanced antiproliferative effects compared to doxorubicin .

- Leukemia : Research indicated that this compound effectively reduced cell viability in HL-60 leukemia cells, suggesting potential for treating hematological malignancies .

- Melanoma : The compound has also been evaluated against melanoma cell lines, showing promising results in reducing tumor growth .

Combination Therapies

Recent studies have explored the use of this compound in combination with other therapeutic agents. For example:

- Combination with Targeted Therapies : Research indicates that combining this compound with monoclonal antibodies targeting specific tumor markers can enhance therapeutic outcomes in pancreatic cancer models .

- Synergistic Effects : When used alongside other chemotherapeutics, such as cisplatin or taxanes, this compound has shown synergistic effects that improve overall anticancer efficacy while potentially reducing toxicity profiles .

Formulation Strategies

Innovative formulation strategies are being developed to enhance the delivery and stability of this compound:

- Nanoparticle Delivery Systems : Utilizing nanoparticles for delivery can improve bioavailability and reduce systemic toxicity. Studies suggest that encapsulating this compound in liposomes or polymeric nanoparticles enhances its therapeutic index .

- Lyophilization Techniques : Lyophilization (freeze-drying) has been explored as a method to stabilize formulations of this compound, facilitating long-term storage and ease of reconstitution for clinical use .

Comparative Data Table

| Parameter | Doxorubicin | This compound |

|---|---|---|

| Mechanism of Action | DNA intercalation | Enhanced DNA intercalation |

| Cytotoxicity (MCF-7) | Moderate | High |

| Cytotoxicity (HL-60) | Moderate | High |

| Cardiotoxicity | High | Reduced |

| Combination Therapy Efficacy | Limited synergy | Enhanced synergy |

Propiedades

Número CAS |

30489-04-4 |

|---|---|

Fórmula molecular |

C29H31NO12 |

Peso molecular |

585.6 g/mol |

Nombre IUPAC |

[2-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] acetate |

InChI |

InChI=1S/C29H31NO12/c1-11-24(33)15(30)7-19(41-11)42-17-9-29(38,18(32)10-40-12(2)31)8-14-21(17)28(37)23-22(26(14)35)25(34)13-5-4-6-16(39-3)20(13)27(23)36/h4-6,11,15,17,19,24,33,35,37-38H,7-10,30H2,1-3H3/t11-,15-,17-,19-,24+,29-/m0/s1 |

Clave InChI |

BLBUCDKAANQBPH-OMLYRYIZSA-N |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)C)O)N)O |

SMILES isomérico |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)C)O)N)O |

SMILES canónico |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)C)O)N)O |

Sinónimos |

14-O-acetyldoxorubicin 14-O-acetyldoxorubicin hydrochloride |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.